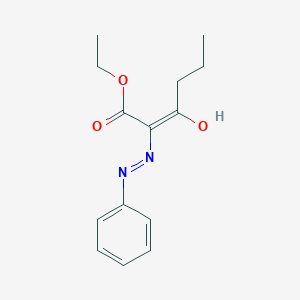
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The phenylhydrazinylidene moiety in its structure contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
-
Condensation Reaction
Reactants: Ethyl acetoacetate and phenylhydrazine
Catalyst: Hydrochloric acid
Conditions: Reflux
-
Cyclization
- The intermediate hydrazone undergoes cyclization to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst like iron(III) chloride
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylhydrazinylidene moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors involved in enzymatic reactions.
Comparison with Similar Compounds
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a shorter carbon chain.
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: Contains dichlorophenyl group, showing different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylhex-2-enoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-8-12(17)13(14(18)19-4-2)16-15-11-9-6-5-7-10-11/h5-7,9-10,17H,3-4,8H2,1-2H3/b13-12-,16-15? |
InChI Key |
IBIZCRAZEGLBHY-ASPATJOSSA-N |
Isomeric SMILES |
CCC/C(=C(\C(=O)OCC)/N=NC1=CC=CC=C1)/O |
Canonical SMILES |
CCCC(=C(C(=O)OCC)N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















